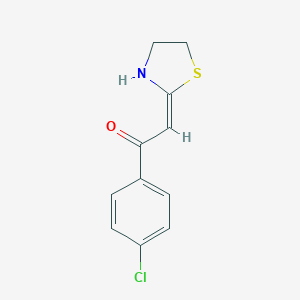
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is a heterocyclic compound that features a thiazolidine ring with a chlorophenacylidene substituent. Thiazolidine derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone typically involves the reaction of 4-chlorobenzaldehyde with thiazolidine-2-thione under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product with high yield and purity .
Industrial Production Methods
Industrial production of thiazolidine derivatives often employs green chemistry approaches to enhance yield and reduce environmental impact. Methods such as nano-catalysis and multicomponent reactions are commonly used to improve the efficiency and selectivity of the synthesis .
化学反応の分析
Types of Reactions
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivative.
Substitution: The chlorophenacylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the nucleophile used
科学的研究の応用
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazolidine-4-one: Studied for its anticancer and anti-inflammatory activities.
Thiazolidine-2-thione: Investigated for its antimicrobial properties
Uniqueness
1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenacylidene group enhances its reactivity and potential therapeutic applications compared to other thiazolidine derivatives .
特性
分子式 |
C11H10ClNOS |
|---|---|
分子量 |
239.72 g/mol |
IUPAC名 |
(2E)-1-(4-chlorophenyl)-2-(1,3-thiazolidin-2-ylidene)ethanone |
InChI |
InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)10(14)7-11-13-5-6-15-11/h1-4,7,13H,5-6H2/b11-7+ |
InChIキー |
AOYMCAPSEKJJEW-YRNVUSSQSA-N |
SMILES |
C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1 |
異性体SMILES |
C1CS/C(=C/C(=O)C2=CC=C(C=C2)Cl)/N1 |
正規SMILES |
C1CSC(=CC(=O)C2=CC=C(C=C2)Cl)N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















